molecular formula C22H26N2O5S B2624100 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide CAS No. 690247-73-5

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide

Cat. No.: B2624100
CAS No.: 690247-73-5
M. Wt: 430.52
InChI Key: DGTUZLXTSVWESS-UHFFFAOYSA-N
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Description

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step often involves the formation of the benzamide core through the reaction of 4-methylbenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Benzodioxole Group: The benzodioxole moiety can be introduced via a nucleophilic substitution reaction, where a suitable benzodioxole derivative reacts with the benzamide intermediate.

    Sulfonylation: The azepane ring is then introduced through a sulfonylation reaction, where azepane sulfonyl chloride reacts with the benzamide derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

    Substitution: The benzodioxole and azepane groups can participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic or electrophilic reagents can be used, depending on the specific functional group being targeted.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group could lead to sulfone derivatives, while reduction of the benzamide could yield amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The benzodioxole moiety is particularly interesting due to its presence in many bioactive molecules.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties. The combination of the benzamide and benzodioxole groups suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide would depend on its specific application. In a biological context, it could interact with proteins or enzymes, potentially inhibiting their activity. The sulfonyl group could form strong interactions with amino acid residues, while the benzodioxole moiety could engage in π-π stacking interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)benzamide: Lacks the methyl group on the benzamide core, which could affect its binding affinity and specificity.

    3-(piperidin-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide: Replaces the azepane ring with a piperidine ring, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of the azepane ring and the specific substitution pattern on the benzamide core make 3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide unique. These structural features could confer distinct biological activities and chemical reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-16-6-8-18(13-21(16)30(26,27)24-10-4-2-3-5-11-24)22(25)23-14-17-7-9-19-20(12-17)29-15-28-19/h6-9,12-13H,2-5,10-11,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTUZLXTSVWESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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